

# Bioequivalence study of two Carbocisteine formulations using a deuterated internal standard

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbocisteine-d3*

Cat. No.: *B15557447*

[Get Quote](#)

## A Comparative Bioequivalence Study of Two Oral Carbocisteine Formulations

This guide provides a detailed comparison of the bioequivalence of two oral formulations of Carbocisteine, a mucolytic agent used in the treatment of respiratory disorders. The following analysis is based on a pivotal bioequivalence study that employed a robust analytical methodology utilizing a deuterated internal standard for accurate quantification of Carbocisteine in human plasma. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.

## Quantitative Data Summary

The bioequivalence of the two Carbocisteine formulations was assessed by comparing their key pharmacokinetic parameters in healthy adult human subjects under fasting conditions. The study was designed as an open-label, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study. The results, including the geometric means for the test and reference formulations, the ratio of these means, and the 90% confidence intervals (CI), are summarized in the table below.

| Pharmacokinetic Parameter     | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Ratio (Test/Reference) [%] | 90% Confidence Interval |
|-------------------------------|-----------------------------------|----------------------------------------|----------------------------|-------------------------|
| Cmax (µg/mL)                  | 5.6                               | 5.8                                    | 96.55                      | 89.8% to 111.2%         |
| AUC <sub>0-t</sub> (µg·hr/mL) | 20.1                              | 21.4                                   | 93.93                      | -                       |
| AUC <sub>0-∞</sub> (µg·hr/mL) | 22.8                              | 23.9                                   | 95.40                      | 92.3% to 121.0%         |
| Tmax (hr)                     | 2.2 (Median)                      | 2.3 (Median)                           | -                          | -                       |
| t <sub>1/2</sub> (hr)         | 1.5                               | 1.5                                    | -                          | -                       |

Cmax: Maximum plasma concentration; AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC<sub>0-∞</sub>: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t<sub>1/2</sub>: Elimination half-life.

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC<sub>0-∞</sub> for the test and reference formulations fall within the widely accepted bioequivalence range of 80% to 125%.

## Experimental Protocols

The methodologies employed in the bioequivalence study were designed to ensure the accuracy and reliability of the pharmacokinetic data.

### Study Design and Subjects

A total of 58 healthy adult human subjects participated in this open-label, randomized, two-period, two-sequence, single-dose, crossover bioequivalence study.<sup>[1]</sup> The subjects were housed in a clinical facility from at least 11 hours pre-dose to 12 hours post-dose in each period.<sup>[1]</sup> The study protocol and informed consent documents were approved by an appropriate ethics committee.

## Drug Administration and Blood Sampling

In each study period, subjects received a single oral dose of either the test or reference Carbocisteine formulation (375 mg capsule) under fasting conditions.<sup>[1]</sup> A total of 18 blood samples (5 mL each) were collected at the following time points: pre-dose (within 75 minutes before dosing) and at 0.25, 0.50, 0.75, 1.00, 1.25, 1.50, 1.75, 2.00, 2.33, 2.67, 3.00, 4.00, 5.00, 6.00, 8.00, 10.00, and 12.00 hours after drug administration.<sup>[1]</sup> Plasma samples were separated by centrifugation and stored at  $-70\pm15^{\circ}\text{C}$  until analysis.<sup>[2]</sup>

## Analytical Method: LC-MS/MS with a Deuterated Internal Standard

The concentration of Carbocisteine in human plasma was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Internal Standard: A deuterated stable isotope of Carbocisteine, Carbocisteine-13C3, was used as the internal standard to ensure high accuracy and precision.<sup>[1]</sup>
- Sample Preparation: Sample preparation was accomplished using a solid-phase extraction technique.<sup>[1]</sup>
- Chromatography: The processed samples were chromatographed on a Luna 5u HILIC 200 A (150 x 4.6 mm) column.<sup>[1]</sup> The mobile phase consisted of a mixture of Acetone-M and a buffer solution (40:60% v/v).<sup>[1]</sup>
- Mass Spectrometry: The detection and quantification of Carbocisteine and its deuterated internal standard were performed using a mass spectrometer.<sup>[1]</sup> The analytical method was validated for a concentration range of 52.27  $\mu\text{g}/\text{mL}$  to 5301.83  $\mu\text{g}/\text{mL}$  in human plasma.<sup>[1]</sup>

## Visual Representation of the Experimental Workflow

The following diagram illustrates the key stages of the bioequivalence study, from the initial screening of volunteers to the final pharmacokinetic analysis.



[Click to download full resolution via product page](#)

Caption: Workflow of the Carbocisteine bioequivalence study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bioequivalence study of two Carbocisteine formulations using a deuterated internal standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557447#bioequivalence-study-of-two-carbocisteine-formulations-using-a-deuterated-internal-standard>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

